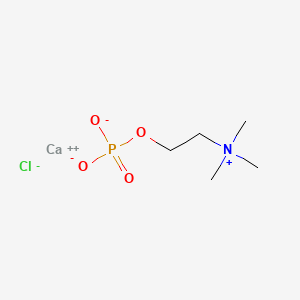
2-Ethylhexyl 2-ethylhexanoate
Overview
Description
2-Ethylhexyl 2-ethylhexanoate is an organic compound with the molecular formula C16H32O2. It is an ester formed from 2-ethylhexanol and 2-ethylhexanoic acid. This compound is widely used in various industrial applications due to its unique chemical properties, including its role as a plasticizer and a solvent in different formulations .
Mechanism of Action
Target of Action
2-Ethylhexyl 2-ethylhexanoate is primarily used in the cosmetics industry as a skin conditioning agent and emollient . It is an ester of 2-ethylhexanol and 2-ethylhexanoic acid . The primary targets of this compound are the skin cells where it provides a protective layer, helps retain moisture, and softens the skin.
Mode of Action
The mode of action of this compound involves its interaction with the skin cells. As an emollient, it forms a layer on the skin’s surface, creating a barrier that helps prevent moisture loss, leading to softer and smoother skin . As a skin conditioning agent, it enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness .
Biochemical Pathways
It is known that esters like this compound can undergo chemical or enzymatic hydrolysis to their corresponding alcohols and acids . In this case, this compound would be hydrolyzed to 2-ethylhexanol and 2-ethylhexanoic acid .
Pharmacokinetics
It is known that esters like this compound can be hydrolyzed in the body to their corresponding alcohols and acids . The resulting compounds, 2-ethylhexanol and 2-ethylhexanoic acid, would then be further metabolized and eventually excreted.
Result of Action
The primary result of the action of this compound is improved skin condition. By forming a protective layer on the skin, it helps prevent moisture loss, leading to softer and smoother skin . It also enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl 2-ethylhexanoate is typically synthesized through the esterification reaction between 2-ethylhexanol and 2-ethylhexanoic acid. This reaction is often catalyzed by an acid catalyst such as p-toluenesulfonic acid (PTSA) and is carried out in a solvent like toluene . The reaction conditions usually involve heating the mixture to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water formed during the esterification. The product is then purified through distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl 2-ethylhexanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst, often used in biodiesel production.
Oxidation: Under oxidative conditions, the ester can be converted into corresponding acids and alcohols.
Major Products Formed:
Hydrolysis: 2-Ethylhexanol and 2-ethylhexanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Oxidation: Carboxylic acids and alcohols.
Scientific Research Applications
2-Ethylhexyl 2-ethylhexanoate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used in the synthesis of metal salts and esters.
2-Ethylhexanol: An alcohol used as a precursor in the production of various esters and plasticizers.
2-Ethylhexyl acrylate: An ester used in the production of polymers and copolymers.
Uniqueness: 2-Ethylhexyl 2-ethylhexanoate stands out due to its balanced properties of being both a plasticizer and a solvent. Its ability to enhance the flexibility of polymers while also serving as a medium for biochemical reactions makes it a versatile compound in various applications .
Properties
IUPAC Name |
2-ethylhexyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGJMIVSYHBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052478 | |
| Record name | 2-Ethylhexyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7425-14-1 | |
| Record name | 2-Ethylhexyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl-2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430RJA6715 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-ethylhexyl 2-ethylhexanoate?
A1: this compound is primarily used as an additive in the production of polyvinyl chloride (PVC) resins []. Its presence enhances the viscosity stability, tensile strength, and hardness of the final PVC composition [].
Q2: How is this compound typically synthesized?
A2: The esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol is a common method for synthesizing this compound []. This reaction can be catalyzed by various methods, including using strong solid-acid catalysts like Amberlyst® 15, Lewis acid catalysts like zirconium oxide, or enzymatic catalysts like Novozym 435 [].
Q3: Are there any alternative reaction media for the synthesis of this compound?
A3: Research has explored supercritical carbon dioxide (SC-CO2) as a reaction medium for the catalytic esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol []. This method, compared to using n-hexane as a solvent, has shown improved conversion rates, though the selectivity of the reaction may be affected [].
Q4: What are the challenges associated with enzymatic synthesis of this compound?
A4: While enzymatic catalysts offer a potentially greener approach, challenges remain in their application for this compound synthesis. For instance, the enzymatic catalyst Novozym 435 showed limited conversion efficiency (3%) due to inactivation by the acidic reaction environment [].
Q5: How can this compound be purified from industrial byproducts?
A5: A multi-stage distillation process is effective in purifying this compound from byproducts generated in 2-ethylhexanol production plants []. This process involves two distillation columns: the first recovers 2-ethylhexanol, while the second recovers this compound under reduced pressure (10-100 torr) and elevated temperature (150-200°C) [].
Q6: Beyond PVC production, what other applications utilize this compound?
A6: this compound is also incorporated into cosmetic formulations, particularly in sunscreen products and skin care preparations [, ]. It contributes to the formulation's sensory properties and can act as a solvent or emollient [, ].
Q7: What other compounds are often found alongside this compound in cosmetic formulations?
A7: In cosmetic products, this compound is often combined with other ingredients like isononyl isononanoate, isododecane, isohexadecane, and various fatty acid esters [, ]. These ingredients work together to achieve the desired texture, spreadability, and stability of the cosmetic product.
Q8: Can this compound be found in natural sources?
A8: Interestingly, this compound has been identified as a volatile aroma compound present in certain Morchella mushroom species []. This finding highlights the diverse presence of this compound in both natural and synthetic contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)







